molecular formula C17H24N4O3 B6088478 1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one

1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one

Cat. No.: B6088478
M. Wt: 332.4 g/mol
InChI Key: ZTCYTAZJCCTEKW-UHFFFAOYSA-N
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Description

1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one is a complex organic compound featuring a piperidine ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: Used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Similar structure with an additional pyridine ring.

    1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Contains a benzoimidazole moiety instead of a simple imidazole ring.

Uniqueness

1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2-[3-(1-methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-19-10-7-18-17(19)16(24)13-5-4-9-20(11-13)15(23)12-21-8-3-2-6-14(21)22/h7,10,13H,2-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCYTAZJCCTEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2CCCN(C2)C(=O)CN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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